![molecular formula C15H9ClN2O3 B12543052 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one CAS No. 656834-03-6](/img/structure/B12543052.png)
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a complex organic compound characterized by its unique dioxolo and phthalazinone structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the dioxolo ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxolo or phthalazinone rings.
Aplicaciones Científicas De Investigación
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one can be compared to other compounds with similar structures, such as oxolinic acid. These compounds share the dioxolo ring and phthalazinone core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific chlorophenyl group, which may confer distinct chemical and biological properties.
Similar compounds include:
Oxolinic acid: A quinolinemonocarboxylic acid with antibacterial properties.
Other dioxolo-phthalazinone derivatives: These compounds may have varying substituents and biological activities, making them useful for comparative studies in medicinal chemistry.
Propiedades
Número CAS |
656834-03-6 |
|---|---|
Fórmula molecular |
C15H9ClN2O3 |
Peso molecular |
300.69 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-7H-[1,3]dioxolo[4,5-g]phthalazin-8-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)14-10-5-12-13(21-7-20-12)6-11(10)15(19)18-17-14/h1-6H,7H2,(H,18,19) |
Clave InChI |
LSHZBBZBHQKCTB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=NNC3=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
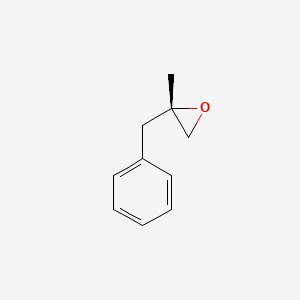
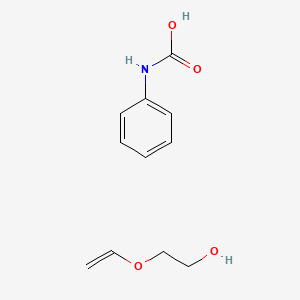
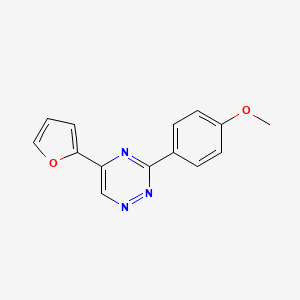
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
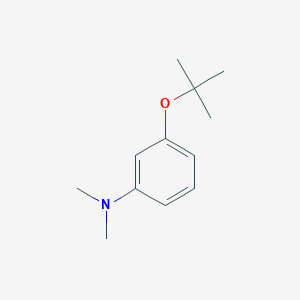
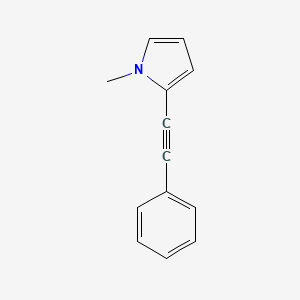
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
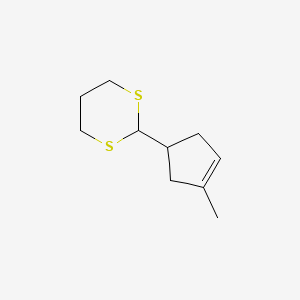
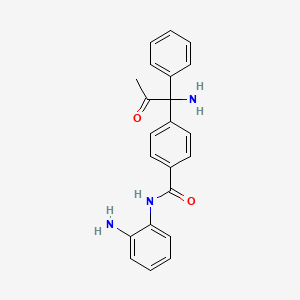
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
